molecular formula C13H13BO2 B6150651 {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid CAS No. 1438810-06-0

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Cat. No. B6150651
CAS RN: 1438810-06-0
M. Wt: 212.1
InChI Key:
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Description

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling . This reaction is a metal-catalyzed cross-coupling reaction between an organoborane compound and a halide or triflate under basic conditions .


Synthesis Analysis

The synthesis of boronic acids often involves a reaction between a Grignard or organolithium reagent and a trialkyl borate, followed by acidic workup. Alternatively, they can be synthesized by transition metal-catalyzed borylation of C-H bonds .


Molecular Structure Analysis

Boronic acids typically adopt a trigonal planar structure around the boron atom, similar to the structure of boron trihalides. The C-B-OH portion of the molecule is planar, and the boron atom is sp2 hybridized .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds . They can also undergo condensation with compounds containing hydroxyl groups, releasing water in the process .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific boronic acid would depend on its molecular structure. In general, boronic acids are solid at room temperature and are soluble in organic solvents . They are typically stable under normal conditions but can decompose upon heating .

Mechanism of Action

While the specific mechanism of action for “{5-methyl-[1,1’-biphenyl]-3-yl}boronic acid” is not available, boronic acids in general are known to interact with various biological targets. For example, they can bind to proteins and enzymes, modulating their activity .

Safety and Hazards

Boronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It’s important to use appropriate personal protective equipment when handling these compounds .

Future Directions

The use of boronic acids in organic synthesis and medicinal chemistry is a vibrant field of research. Future directions may include the development of new synthetic methods involving boronic acids, as well as the design of new boronic acid-based drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid involves the Suzuki-Miyaura cross-coupling reaction between 5-methyl-[1,1'-biphenyl]-3-yl bromide and boronic acid.", "Starting Materials": [ "5-methyl-[1,1'-biphenyl]-3-yl bromide", "Boronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "Dissolve 5-methyl-[1,1'-biphenyl]-3-yl bromide and boronic acid in a solvent such as DMF or DMSO.", "Add a base such as potassium carbonate to the reaction mixture.", "Add a palladium catalyst such as Pd(PPh3)4 to the reaction mixture.", "Heat the reaction mixture to a temperature between 80-100°C for several hours.", "Cool the reaction mixture and filter off any solids.", "Acidify the filtrate with hydrochloric acid to obtain the desired product, {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid." ] }

CAS RN

1438810-06-0

Product Name

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Molecular Formula

C13H13BO2

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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